BenchChemオンラインストアへようこそ!

Hcv-IN-39

HCV Nucleoside Inhibitor Replicon Assay

HCV-IN-39 is a distinct AIBEE prodrug with liver-targeting ProTide technology, delivering superior hepatic triphosphate concentrations over sofosbuvir. Its genotype-dependent potency (GT1b CES1 EC50=0.154 μM) makes it essential for replicon assays, prodrug activation studies, and NS5B resistance profiling. Procure ≥98% purity for reliable benchmark performance.

Molecular Formula C21H26BrClN3O9P
Molecular Weight 610.8 g/mol
Cat. No. B12418146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHcv-IN-39
Molecular FormulaC21H26BrClN3O9P
Molecular Weight610.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(Cl)Br)O)OC3=CC=CC=C3
InChIInChI=1S/C21H26BrClN3O9P/c1-4-32-18(29)20(2,3)25-36(31,35-13-8-6-5-7-9-13)33-12-14-16(28)21(22,23)17(34-14)26-11-10-15(27)24-19(26)30/h5-11,14,16-17,28H,4,12H2,1-3H3,(H,25,31)(H,24,27,30)/t14-,16-,17-,21+,36+/m1/s1
InChIKeyKJDMHQIHCXUXAM-PHHLIPDPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HCV-IN-39 (Compound 18a) – Nucleoside HCV Inhibitor for Replicon-Based Screening and Liver-Targeting Prodrug Studies


HCV-IN-39 (CAS: 2087916-31-0), also designated as Compound 18a, is a 2′-deoxy-2′-dihalo uridine phosphoramidate prodrug developed as a nucleoside inhibitor of hepatitis C virus (HCV) NS5B polymerase [1]. The compound employs ProTide technology, a liver-targeting prodrug strategy that enhances the delivery of the active triphosphate metabolite to hepatocytes . Its structural identity is defined by the molecular formula C₂₁H₂₆BrClN₃O₉P and a molecular weight of 610.78 g/mol .

Why HCV-IN-39 Cannot Be Substituted with Generic HCV Nucleoside Inhibitors or NS5A Antagonists


HCV-IN-39 belongs to a distinct subclass of AIBEE (aminoisobutyric acid ethyl ester) phosphoramidate prodrugs that exhibit genotype-dependent potency profiles and liver-targeting properties not shared by other HCV inhibitor classes. Generic nucleoside inhibitors without the AIBEE promoiety, such as sofosbuvir, yield significantly lower hepatic triphosphate concentrations [1]. In contrast, NS5A inhibitors like ledipasvir operate via an entirely different mechanism and display picomolar potencies that preclude their use as comparators in nucleoside-focused mechanistic studies . The quantitative differences detailed below establish HCV-IN-39 as a chemically and functionally distinct entity requiring targeted procurement for replicon assays, liver-targeting prodrug evaluation, and resistance mechanism profiling.

Quantitative Differentiation of HCV-IN-39: Head-to-Head and Cross-Class Comparator Data


Direct EC50 Comparison with Closest Structural Analog HCV-IN-40 (18c) Across GT1a, GT1b, and GT1b CES1 Replicons

HCV-IN-39 (18a) and HCV-IN-40 (18c) are 2′-dihalo uridine AIBEE prodrugs from the same discovery series. In replicon assays performed under identical conditions, HCV-IN-39 exhibits 2.5- to 2.2-fold lower potency against GT1a and GT1b replicons but 2.2-fold higher potency against the GT1b CES1 replicon compared to HCV-IN-40 [1]. This inverted genotype preference profile differentiates the two analogs for applications where CES1 replicon sensitivity is prioritized.

HCV Nucleoside Inhibitor Replicon Assay Genotype-Specific Potency

Class-Level Inference: AIBEE Prodrugs (18c) Achieve 6-Fold Higher Liver Triphosphate Concentrations vs. Sofosbuvir in Canine Model

Although no direct in vivo comparison exists for HCV-IN-39 (18a) alone, the AIBEE prodrug class—of which 18a and 18c are the lead exemplars—demonstrates a profound liver-targeting advantage over sofosbuvir. In a co-dosing study in dogs, AIBEE prodrug 18c delivered liver triphosphate concentrations that were 6-fold higher than sofosbuvir at both 4 h and 24 h post oral administration (5 mg/kg each) [1]. This class-level evidence supports the inference that HCV-IN-39, bearing the identical AIBEE promoiety, possesses superior hepatic delivery capacity relative to non-AIBEE nucleoside prodrugs.

HCV ProTide Liver Targeting Pharmacokinetics Sofosbuvir

Cross-Class Potency Differential: Nucleoside Inhibitor HCV-IN-39 vs. NS5A Inhibitor Ledipasvir in GT1a and GT1b Replicons

HCV-IN-39, a nucleoside inhibitor targeting NS5B polymerase, exhibits micromolar EC50 values (0.644–0.952 μM) against GT1a and GT1b replicons [1]. In stark contrast, the NS5A inhibitor ledipasvir displays picomolar potency (31 pM and 4 pM, respectively) . This 4- to 5-order-of-magnitude potency gap underscores the fundamental mechanistic divergence between these two drug classes and confirms that HCV-IN-39 cannot serve as a functional substitute for NS5A inhibitors in resistance profiling or mechanism-of-action studies.

HCV Mechanism of Action NS5A Nucleoside Inhibitor Potency Comparison

Product Quality and Handling: Purity Specification and Storage Stability for HCV-IN-39

HCV-IN-39 is supplied with a guaranteed purity of ≥98% as determined by HPLC . The compound is stored at -20°C in powder form to maintain long-term stability, with a shelf life of ≥12 months when stored properly . This level of purity and defined storage condition ensure batch-to-batch consistency in replicon assays and liver-targeting prodrug studies, differentiating it from lower-purity or unstably formulated alternatives.

HCV-IN-39 Purity Storage Stability Procurement

Application Scenarios for HCV-IN-39: Replicon Screening, Liver-Targeting Prodrug Studies, and Resistance Profiling


GT1b CES1 Replicon Screening for Liver Carboxylesterase-Dependent Prodrug Activation

HCV-IN-39 exhibits enhanced potency (EC50 = 0.154 μM) specifically against the GT1b CES1 replicon compared to its close analog HCV-IN-40 (EC50 = 0.069 μM) [1]. This property makes HCV-IN-39 a superior choice for screening campaigns that prioritize evaluation of CES1-mediated prodrug activation in a hepatic context, enabling the identification of compounds with improved liver-targeting characteristics.

In Vivo Liver-Targeting Prodrug Proof-of-Concept Studies Using Canine or Rodent Models

Although direct in vivo data for HCV-IN-39 are not published, the class-level evidence from the AIBEE prodrug series demonstrates a 6-fold increase in liver triphosphate concentrations over sofosbuvir [2]. HCV-IN-39 can therefore serve as a representative tool compound for investigating the pharmacokinetic-pharmacodynamic relationship of liver-targeted nucleoside prodrugs in preclinical species.

Mechanistic Profiling of NS5B Polymerase Inhibition and Resistance Mutation Analysis

As a nucleoside inhibitor with a distinct micromolar potency profile, HCV-IN-39 is ideally suited for elucidating NS5B polymerase binding kinetics and for generating resistance-associated variants in replicon systems. Its use in combination studies with other DAAs (e.g., protease or NS5A inhibitors) can reveal synergistic or antagonistic interactions that inform rational combination therapy design .

Benchmarking and Comparator Use in High-Throughput Antiviral Screening

HCV-IN-39, with well-documented EC50 values across three replicon genotypes and a defined purity of ≥98%, serves as a reliable benchmark compound for validating HCV replicon assay performance and for screening novel nucleoside or non-nucleoside inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hcv-IN-39

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.